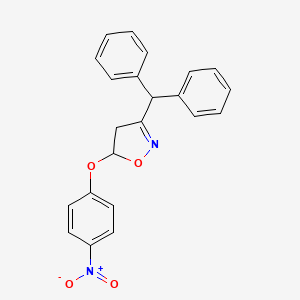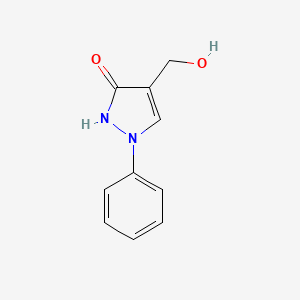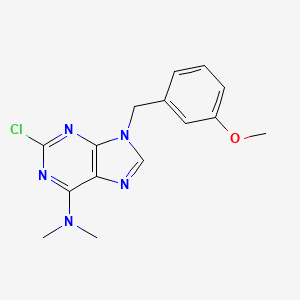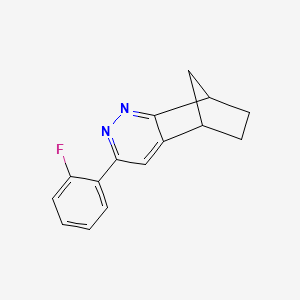
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydro-methanocinnoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-(2-fluorophenyl)-propanols in the presence of a rhodium catalyst in nitromethane-acetone solution at elevated temperatures . This process yields the desired compound with high efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, which can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Fluorophenyl)propionic acid: Shares the fluorophenyl group but differs in the core structure.
1-(2-Fluorophenyl)pyrazoles: Contains a similar fluorophenyl group but with a pyrazole core.
Indole derivatives: Similar in terms of aromaticity and potential biological activities.
Uniqueness
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline stands out due to its tetrahydro-methanocinnoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other fluorophenyl-containing compounds .
Eigenschaften
CAS-Nummer |
918873-60-6 |
|---|---|
Molekularformel |
C15H13FN2 |
Molekulargewicht |
240.27 g/mol |
IUPAC-Name |
5-(2-fluorophenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C15H13FN2/c16-13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)18-17-14/h1-4,8-10H,5-7H2 |
InChI-Schlüssel |
YSQRYCXWFFRMQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
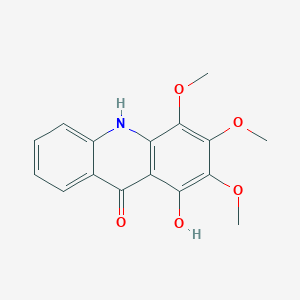
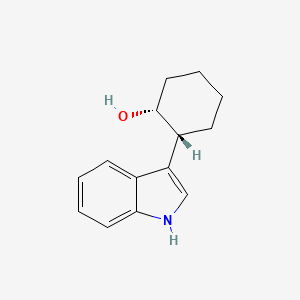
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
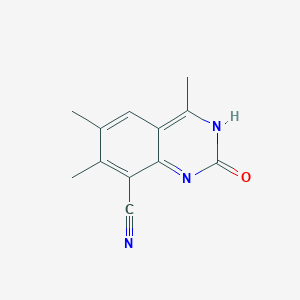
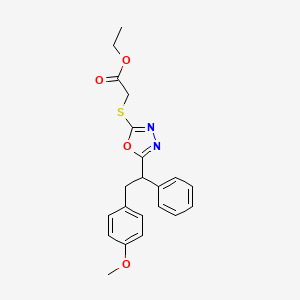

![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)

